

A Spectroscopic Guide to N-(Benzyloxy)ethylamine: In-depth Analysis and Predicted Data

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Compound of Interest

Compound Name:	(benzyloxy)ethylamine
CAS No.:	19207-59-1
Cat. No.:	B1295679

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Introduction

N-(Benzyloxy)ethylamine is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structural features, combining a flexible ethylamine chain with a benzyloxy group, make it a versatile building block. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide provides a detailed exploration of the expected spectral data for N-(Benzyloxy)ethylamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to a lack of publicly available spectral data for N-(Benzyloxy)ethylamine (CAS 6943-07-3) at the time of this writing, this guide will utilize data from closely related analogs and first principles of spectroscopy to predict and interpret its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For N-(Benzyloxy)ethylamine, both ^1H and ^{13}C NMR will provide critical information about its structure.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum of N-(Benzyloxy)ethylamine is expected to show distinct signals corresponding to the protons in the ethyl group, the benzylic methylene group, the aromatic ring, and the N-H proton. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Table 1: Predicted ^1H NMR Chemical Shifts for N-(Benzyloxy)ethylamine

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration	Rationale
-CH ₃ (ethyl)	~1.1-1.3	Triplet (t)	3H	Shielded alkyl protons, split by the adjacent -CH ₂ - group.
-CH ₂ - (ethyl)	~2.7-2.9	Quartet (q)	2H	Deshielded by the adjacent nitrogen, split by the -CH ₃ group.
-O-CH ₂ - (benzyl)	~4.5-4.7	Singlet (s)	2H	Deshielded by the adjacent oxygen and aromatic ring.
Aromatic (phenyl)	~7.2-7.4	Multiplet (m)	5H	Protons on the benzene ring.
-NH-	Variable (broad)	Singlet (s)	1H	Chemical shift is concentration and solvent dependent; often broad due to quadrupole broadening and exchange.

Causality in Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for non-polar to moderately polar compounds, as it dissolves the sample without introducing interfering proton signals[1]. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm[1].

Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of N-(Benzyloxy)ethylamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference.
- **Data Acquisition:** Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- **Parameters:** Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(Benzyloxy)ethylamine

Carbon	Predicted Chemical Shift (δ, ppm)	Rationale
-CH ₃ (ethyl)	~15	Shielded aliphatic carbon.
-CH ₂ - (ethyl)	~45	Aliphatic carbon deshielded by the adjacent nitrogen.
-O-CH ₂ - (benzyl)	~70	Aliphatic carbon significantly deshielded by the adjacent oxygen.
Aromatic (phenyl)	~127-138	Carbons of the benzene ring, with the ipso-carbon being the most deshielded.

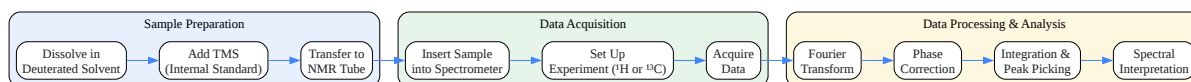
Expertise & Experience: The predicted chemical shifts are based on the analysis of similar functional groups in related molecules. For instance, the benzylic carbon attached to an oxygen

typically appears around 70 ppm. The presence of distinct peaks for each carbon environment confirms the structure of the molecule[1].

Experimental Protocol: ^{13}C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ^1H NMR spectroscopy.
- **Data Acquisition:** Acquire the spectrum on the same NMR spectrometer.
- **Parameters:** A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the data similarly to the ^1H NMR spectrum.

NMR Workflow Diagram



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Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of N-(Benzyloxy)ethylamine is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for N-(Benzyloxy)ethylamine

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Rationale
N-H Stretch	3300-3500	Weak-Medium, Broad	Characteristic of a secondary amine. Broadening is due to hydrogen bonding.
C-H Stretch (Aromatic)	3000-3100	Medium	C-H bonds of the benzene ring.
C-H Stretch (Aliphatic)	2850-2960	Medium-Strong	C-H bonds of the ethyl and benzyl groups.
C=C Stretch (Aromatic)	1450-1600	Medium	Benzene ring stretching vibrations.
C-N Stretch	1000-1250	Medium	Stretching vibration of the carbon-nitrogen bond.
C-O Stretch	1000-1300	Strong	Characteristic stretching vibration of the ether linkage.

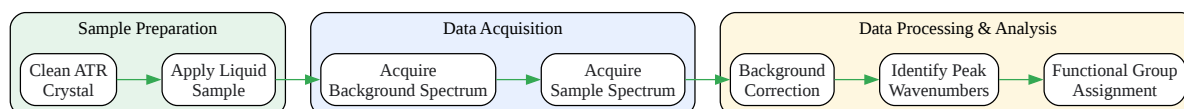
Trustworthiness: The presence of these key bands provides a reliable fingerprint for the functional groups within N-(Benzyloxy)ethylamine. The absence of a strong, broad O-H band around 3200-3600 cm⁻¹ would confirm it is not an alcohol, and the absence of a strong C=O band around 1700 cm⁻¹ would confirm it is not a ketone, aldehyde, or carboxylic acid.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** Place a small drop of neat liquid N-(Benzyloxy)ethylamine directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum using an FTIR spectrometer equipped with an ATR accessory.

- Parameters: Typically, 32-64 scans are co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal is recorded first.
- Data Processing: The software automatically subtracts the background and displays the transmittance or absorbance spectrum.

IR Spectroscopy Workflow Diagram



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Caption: Workflow for ATR-IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

For N-(Benzyloxy)ethylamine, electron ionization (EI) would likely lead to significant fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum of N-(Benzyloxy)ethylamine

m/z	Proposed Fragment	Rationale
151	[M] ⁺	Molecular ion peak.
91	[C ₇ H ₇] ⁺	Tropylium ion, a very stable fragment from the benzyl group. This is often the base peak for benzyl-containing compounds.
60	[C ₂ H ₆ NO] ⁺	Fragment resulting from cleavage of the benzyl C-O bond.
44	[C ₂ H ₆ N] ⁺	Fragment from cleavage of the O-CH ₂ bond.

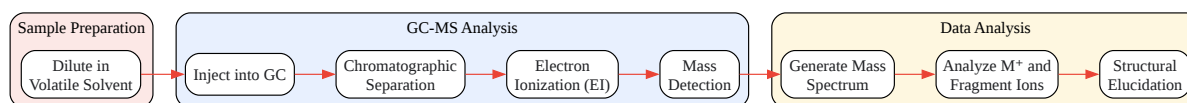
Authoritative Grounding: The fragmentation of benzyl ethers and amines is well-documented. The formation of the tropylium ion (m/z 91) is a classic fragmentation pathway for compounds containing a benzyl group and is a strong indicator of this moiety[2]. The molecular ion peak at m/z 151 would confirm the molecular weight of the compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Dilute a small amount of N-(Benzyloxy)ethylamine in a volatile organic solvent such as dichloromethane or methanol.
- **GC Separation:** Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The GC will separate the analyte from any impurities.
- **MS Detection:** The eluent from the GC column is introduced into the ion source of the mass spectrometer (typically using electron ionization at 70 eV).
- **Data Acquisition:** The mass spectrometer scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and its fragments.

- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Mass Spectrometry Workflow Diagram



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Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

This in-depth guide provides a comprehensive overview of the predicted spectral data for N-(Benzyloxy)ethylamine. By understanding the expected ¹H and ¹³C NMR chemical shifts, the characteristic IR absorption bands, and the likely fragmentation patterns in mass spectrometry, researchers can confidently identify and characterize this compound. The provided experimental protocols and workflow diagrams serve as a practical guide for acquiring high-quality spectral data. While the data presented is predictive, it is grounded in the fundamental principles of spectroscopy and analysis of analogous structures, offering a robust framework for the spectral analysis of N-(Benzyloxy)ethylamine.

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